Piperidine, 1-((9,10-dihydro-4-oxo-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)-
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Overview
Description
Piperidine, 1-((9,10-dihydro-4-oxo-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, in particular, is characterized by its unique structure, which includes a piperidine ring fused with a benzo-cyclohepta-furan moiety.
Preparation Methods
The synthesis of Piperidine, 1-((9,10-dihydro-4-oxo-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Piperidine, 1-((9,10-dihydro-4-oxo-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Piperidine, 1-((9,10-dihydro-4-oxo-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)- can be compared with other similar compounds such as:
Pizotyline: Another piperidine derivative with a similar structure but different pharmacological properties.
4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidine: A compound with a thiophene ring instead of a furan ring, leading to different chemical and biological properties
Properties
CAS No. |
83494-77-3 |
---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-(piperidine-1-carbonyl)-6-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-one |
InChI |
InChI=1S/C19H19NO3/c21-18-14-7-3-2-6-13(14)8-9-16-17(18)15(12-23-16)19(22)20-10-4-1-5-11-20/h2-3,6-7,12H,1,4-5,8-11H2 |
InChI Key |
OPOVUMHLMNPXPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=COC3=C2C(=O)C4=CC=CC=C4CC3 |
Origin of Product |
United States |
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